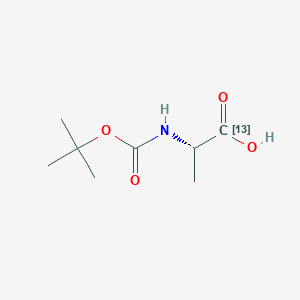

Boc-Ala-OH-1-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Boc-Ala-OH-1-13C is not directly mentioned in the provided papers, but it can be inferred to be a derivative of peptides that have been studied extensively. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amino group during the coupling of amino acids. The Ala in the compound likely refers to alanine, a standard amino acid, and the "OH" suggests the presence of a hydroxyl group. The "1-13C" indicates that the compound is labeled with the carbon-13 isotope at the first position, which is useful for NMR studies.

Synthesis Analysis

The synthesis of peptides with Boc protection and 13C labeling involves standard peptide synthesis techniques, such as solid-phase peptide synthesis or solution-phase synthesis, followed by specific labeling strategies. For instance, 13C-labeled glycine is used as a precursor for the synthesis of δ-aminolevulinic acid (ALA) labeled with 13C at various positions . Similarly, peptides with Boc protection are synthesized using standard procedures, such as the synthesis of N-Boc-L-Phe-dehydro-Ala-OCH3 .

Molecular Structure Analysis

The molecular structure of peptides with Boc protection and alanine residues has been studied using X-ray crystallography and NMR spectroscopy. For example, the peptide Boc-L-Ala-Aib-L-Ala-OMe adopts a new type of β-turn in the crystal, with a very wide 4→1 hydrogen bond distance . The structure of N-Boc-L-Phe-dehydro-Ala-OCH3 was determined using direct method procedures and refined to an R value of 0.048 for 1370 observed reflections .

Chemical Reactions Analysis

The chemical reactions involving peptides with Boc protection and alanine residues include the transformation of ALA to porphobilinogen (PBG) observed by 13C-NMR . The Boc group itself can undergo reactions such as removal under acidic conditions, which is a standard step in peptide synthesis to reveal the free amino group for further coupling.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides with Boc protection and alanine residues are characterized by their solubility, stability, and conformational preferences. The Boc group increases the hydrophobicity of the peptide, affecting its solubility. The conformation of peptides in solution can be studied using NMR and CD spectroscopy, revealing information about hydrogen bonding and the presence of helical or extended structures .

Aplicaciones Científicas De Investigación

Polylithiation and Alkylation of Peptides : Boc-Ala-OH-1-13C and similar compounds can undergo polylithiation, enabling C-alkylation on sarcosine moieties. This process can transform the Sar residue into a Me-D-Ala unit, illustrating the compound's utility in peptide modification and synthesis (Seebach et al., 1991).

Conformational Studies in Crystals and Solutions : Boc-Ala-OH-1-13C plays a role in understanding peptide conformation. Studies on similar compounds, like Boc-L-Ala-Aib-L-OMe, reveal new types of β-turns and the effects of intermolecular hydrogen bonds in crystal and solution states (Bosch et al., 1984).

NMR Spectroscopy and Stereochemistry : Boc-Ala-OH-1-13C derivatives are used in NMR spectroscopy to study stereospecificity and racemization in peptide synthesis. This provides insights into the structural and stereochemical aspects of peptides (Kricheldorf & Hull, 1979).

Chemical Shift Tensor Determination : The compound aids in the determination of chemical shift tensors in model peptides. This is crucial for understanding molecular interactions and conformational states of peptides (Asakura et al., 1998).

Conformational Analysis in Peptides : Research on Boc-Ala-OH-1-13C related peptides contributes to the understanding of peptide conformations. This includes analyses of α-helical and β-turn environments in various peptides (Leibfritz et al., 1989).

Protein Structure and Dynamics : Boc-Ala-OH-1-13C and its analogs are used in the study of protein structures and dynamics, as seen in research involving bacteriorhodopsin and bacterioopsin (Tuzi et al., 1996).

Safety And Hazards

“Boc-Ala-OH-1-13C” is not classified as a hazardous substance or mixture . In case of inhalation, fresh air is recommended. If it comes in contact with skin, the contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of eye contact, the eyes should be rinsed out with plenty of water . If swallowed, the victim should drink water and consult a doctor if feeling unwell .

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-SANWUMGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583880 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ala-OH-1-13C | |

CAS RN |

201740-78-5 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)